molecular formula C13H16BrNO2 B2462296 2-bromo-N-(3-hydroxycyclohexyl)benzamide CAS No. 1179102-34-1

2-bromo-N-(3-hydroxycyclohexyl)benzamide

Cat. No. B2462296
CAS RN: 1179102-34-1
M. Wt: 298.18
InChI Key: ADHDYLXSBPTTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-bromo-N-(3-hydroxycyclohexyl)benzamide” consists of a benzamide group with a bromine atom at the 2nd position and a 3-hydroxycyclohexyl group attached to the nitrogen atom of the amide group.


Chemical Reactions Analysis

While specific chemical reactions involving “2-bromo-N-(3-hydroxycyclohexyl)benzamide” are not available, benzamides can undergo various reactions. For instance, they can participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Potential Antipsychotic Properties

2-bromo-N-(3-hydroxycyclohexyl)benzamide and its related compounds have been studied for their potential antipsychotic properties. These studies focus on their affinity for dopamine receptors and their effectiveness in inhibiting behavioral responses induced by dopamine. One such study found a benzamide derivative to be highly potent and suitable for investigating dopamine D-2 mediated responses and receptor binding studies both in vitro and in vivo (Högberg, Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Antifungal Activity

Derivatives of 2-bromo-N-(3-hydroxycyclohexyl)benzamide have been synthesized and tested for their antifungal activity. These studies involve testing against phytopathogenic fungi and common yeast, revealing that certain compounds exhibit strong antifungal properties (Ienascu, Balaeș, Petre, Pop, Cata, Stefanut, Albu, & Poenaru, 2018).

Conformation and Dopamine Receptor Interaction

Research has been conducted on the solid-state conformations of related benzamides and their antidopaminergic effects. These studies contribute to understanding how the molecular structure of these compounds affects their interaction with dopamine receptors, which is vital for developing effective antipsychotic medications (Högberg, Rämsby, Paulis, Stensland, Csöregh, & Wägner, 1986).

Synthesis and Characterization

Numerous studies have focused on the synthesis and characterization of various derivatives of 2-bromo-N-(3-hydroxycyclohexyl)benzamide. These studies provide essential insights into the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Trost, Dogra, & Franzini, 2004).

Mechanism of Action

The mode of action of a compound generally involves its interaction with its target, which could be a protein, enzyme, or receptor. This interaction can lead to changes in the target’s function, which can then affect various biochemical pathways .

Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties can greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The result of a compound’s action can vary widely, from molecular changes within cells to larger-scale effects on tissues or organ systems. These effects depend on the specific nature of the compound and its mode of action .

The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors like pH, temperature, and the presence of other molecules or compounds. These factors can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

2-bromo-N-(3-hydroxycyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(16)8-9/h1-2,6-7,9-10,16H,3-5,8H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHDYLXSBPTTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3-hydroxycyclohexyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.